2-phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide
Description
Properties
IUPAC Name |
2-phenyl-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-2-18(16-7-4-3-5-8-16)20(25)23-12-14-24-13-11-22-19(24)17-9-6-10-21-15-17/h3-11,13,15,18H,2,12,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOGULGGYPSOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C=CN=C2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and reaction times to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing imidazole and pyridine rings have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition .
Anticancer Properties
Compounds featuring the imidazole structure are known for their anticancer potential. Studies have demonstrated that 2-phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. In vitro assays have reported IC50 values indicating potent activity against several cancer cell lines, suggesting its role as a promising candidate for further development in cancer therapy .
Antiviral Effects
The compound's potential antiviral properties are also being investigated. Similar structures have been noted for their ability to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of related compounds:
- Study on Antimicrobial Activity : A study examined the antibacterial effects of imidazole derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones and low MIC values .
- Anticancer Evaluation : Another investigation focused on the anticancer activity of imidazole-containing compounds against human colorectal carcinoma cell lines, showing promising results that warrant further exploration in vivo .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression, supporting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines: This compound features a pyridine ring and an imidazole ring, similar to 2-phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide, but with different functional groups.
Uniqueness
The uniqueness of 2-phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide is a complex organic molecule that has garnered interest due to its potential biological activity. This article explores its biological properties, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Molecular Formula
- Molecular Formula : C22H25N5O2
- Molecular Weight : 375.47 g/mol
Structural Features
The compound features a phenyl group , a pyridine ring , and an imidazole moiety , which are known to contribute to its biological activities. The presence of these functional groups suggests potential interactions with biological targets, such as enzymes and receptors.
Anticancer Properties
Research indicates that compounds with similar structural motifs have shown promising anticancer activity. For instance, the imidazole ring is often associated with the inhibition of specific kinases involved in cancer progression. A study on related compounds demonstrated that modifications in the structure could enhance selectivity towards cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
Antimicrobial Activity
Compounds containing pyridine and imidazole derivatives have been reported to exhibit antimicrobial properties. A related study highlighted the effectiveness of pyridinyl-imidazole hybrids against various bacterial strains, suggesting that our compound may also possess similar activity .
Neuroprotective Effects
Imidazole derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of such compounds to modulate signaling pathways involved in neuronal survival could be relevant for the development of therapies for conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity
In a recent study, a series of imidazole-based compounds were synthesized and tested for their ability to inhibit CDK4/6. The results indicated that certain modifications significantly increased potency and selectivity, leading to reduced cell proliferation in cancer cell lines . This suggests that 2-phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide could be further explored as a potential anticancer agent.
Case Study 2: Antimicrobial Screening
A screening of various pyridine and imidazole derivatives against common pathogens revealed that certain compounds exhibited significant antibacterial activity. The structure-activity relationship (SAR) analysis indicated that the presence of both pyridine and imidazole rings was crucial for enhancing antimicrobial efficacy .
Research Findings
Q & A
Q. What are the key steps and optimization parameters for synthesizing 2-phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide?
The synthesis typically involves:
- Condensation : Reacting pyridin-3-yl-imidazole precursors with ethylenediamine derivatives.
- Coupling : Introducing the phenylbutanamide moiety via amide bond formation using coupling agents like EDC/HOBt.
- Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) to isolate the product . Optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
- Temperature : Controlled heating (60–80°C) minimizes side reactions.
- Catalysts : Use of triethylamine to neutralize HCl byproducts during amide formation .
Q. Which characterization techniques are critical for confirming the compound’s structure and purity?
- NMR Spectroscopy : H and C NMR verify backbone connectivity and substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak matching theoretical mass).
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm) .
- Elemental Analysis : Validates C, H, N content within ±0.4% of theoretical values .
Q. How is the biological activity of this compound initially assessed in academic research?
- In vitro assays : Enzyme inhibition (e.g., kinase or protease assays) or receptor binding studies (e.g., radioligand displacement).
- Molecular docking : Computational modeling predicts interactions with targets like ATP-binding pockets or GPCRs .
- Cytotoxicity screening : Cell viability assays (e.g., MTT) in cancer or normal cell lines to evaluate selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during characterization?
- Orthogonal validation : Combine H-C HSQC NMR to assign ambiguous peaks and X-ray crystallography for absolute configuration confirmation .
- Repeat synthesis : Ensure reaction reproducibility and rule out batch-specific impurities.
- Isotopic labeling : Use N-labeled precursors to track nitrogen environments in complex heterocycles .
Q. What strategies enhance the compound’s biological activity through structural modifications?
- Functional group substitution :
- Replace the pyridinyl group with bioisosteres (e.g., pyrazinyl or quinolinyl) to improve solubility or binding affinity .
- Introduce electron-withdrawing groups (e.g., -F or -CF) on the phenyl ring to modulate electronic effects .
- SAR studies : Systematically vary the imidazole-ethyl linker length to optimize pharmacokinetic properties .
Q. How can researchers address low yield or impurities in large-scale synthesis?
- HPLC purification : Reverse-phase chromatography (C18 column) with acetonitrile/water gradients removes hydrophobic byproducts.
- Recrystallization optimization : Use mixed solvents (e.g., ethanol/dichloromethane) for higher purity crystals .
- Reaction monitoring : In situ FTIR tracks intermediate formation to adjust reagent stoichiometry .
Q. What cross-disciplinary applications are emerging for this compound beyond pharmacology?
- Material science : As a ligand in metal-organic frameworks (MOFs) due to its nitrogen-rich coordination sites .
- Organic electronics : The conjugated imidazole-pyridine system shows potential as an electron transport layer in OLEDs .
Structural and Mechanistic Insights
Q. What computational and experimental methods elucidate the compound’s mechanism of action?
- X-ray crystallography : Resolve binding modes with target proteins (e.g., factor Xa in anticoagulant studies) .
- Mutagenesis studies : Identify critical amino acid residues in enzyme active sites through site-directed mutagenesis .
- Free energy calculations : Molecular dynamics simulations quantify binding energy contributions of substituents .
Q. How do structural analogs of this compound compare in activity and design?
| Analog | Structural Variation | Key Property |
|---|---|---|
| 2-(Pyridin-2-yl)-1H-imidazole | Simpler backbone | Reduced solubility |
| N-(2-phenylethyl)benzimidazole | Benzimidazole core | Enhanced thermal stability |
| Razaxaban (clinical analog) | Trifluoromethyl group | Improved oral bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
